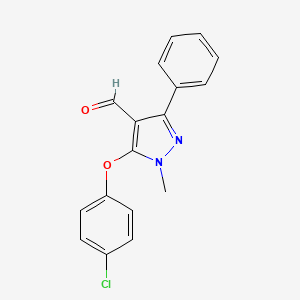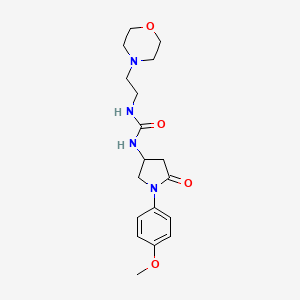
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
The compound this compound is a derivative of urea with potential medicinal properties. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a urea derivative with a pyrrolidinone moiety and morpholine group, which are common in medicinal chemistry for their biological activities.
Synthesis Analysis
The synthesis of related urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. For example, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through a computer-aided design, which suggests that similar computational methods could be employed to optimize the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of the 4-methoxyphenyl group and the morpholinoethyl moiety in the compound suggests that it may interact with biological targets through hydrogen bonding and pi-pi interactions, similar to the compounds studied in the provided papers .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including interactions with singlet oxygen as seen in the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones . This reactivity could be relevant for the compound , particularly if it is intended for use in photoactivated therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. The methoxy and morpholine groups in the compound are likely to affect its solubility in organic solvents and could also impact its stability under physiological conditions. The exact properties would need to be determined experimentally.
科学的研究の応用
Stereoselective Synthesis and Medicinal Chemistry
The stereoselective synthesis of active metabolites of potent kinase inhibitors demonstrates the importance of "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea" and related compounds in medicinal chemistry. Such synthetic routes offer insights into the development of targeted therapies for diseases where kinase activity is dysregulated (Zecheng Chen et al., 2010).
Anticancer and Apoptosis Induction
Compounds structurally similar to "this compound" have been shown to possess antiproliferative effects against non-small cell lung cancer cells, inducing apoptosis through both caspase-dependent and -independent pathways and activating cytoprotective autophagy. Such findings highlight the potential of these compounds as therapeutic agents in cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition for Therapeutic Applications
The urea derivatives, including those similar to the target compound, have been explored for their inhibitory activity against enzymes like acetylcholinesterase, highlighting their potential in the treatment of diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (J. Vidaluc et al., 1995).
Corrosion Inhibition and Material Science
In the field of material science, similar compounds have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. These studies offer valuable insights into the development of more effective and environmentally friendly corrosion protection strategies (M. Jeeva et al., 2015).
Neuropharmacology and Stress Response
Research on selective orexin-1 receptor antagonists, structurally akin to "this compound", underscores their significance in modulating stress-induced hyperarousal without inducing hypnotic effects. Such compounds could pave the way for new treatments for psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-25-16-4-2-15(3-5-16)22-13-14(12-17(22)23)20-18(24)19-6-7-21-8-10-26-11-9-21/h2-5,14H,6-13H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXGTJVAAFVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)
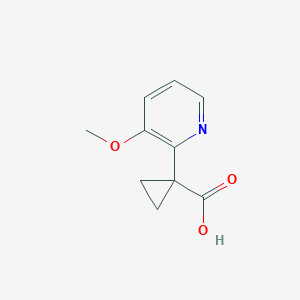

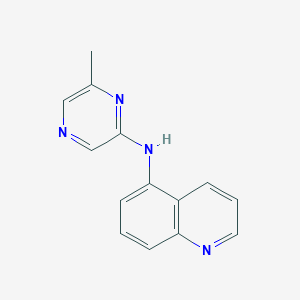
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)
![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)
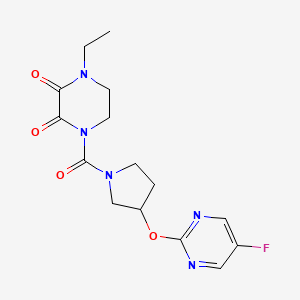
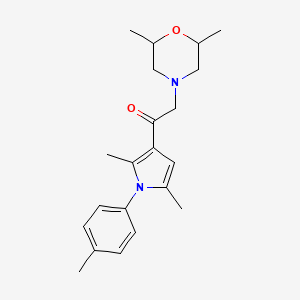

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)
